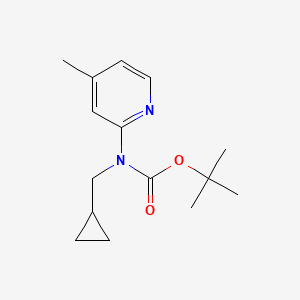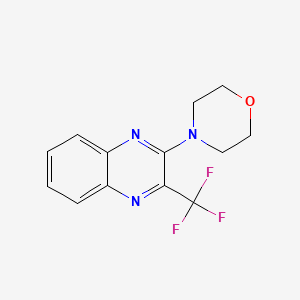
2-Morpholino-3-(trifluoromethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholino-3-(trifluoromethyl)quinoxaline is a compound with the molecular formula C13H12F3N3O . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that are important biological agents .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 2-Morpholino-3-(trifluoromethyl)quinoxaline, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of 2-Morpholino-3-(trifluoromethyl)quinoxaline consists of a morpholine ring attached to a quinoxaline ring, which is further substituted with a trifluoromethyl group . The InChIKey of the compound is CVLXLLSRTYGQGM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Morpholino-3-(trifluoromethyl)quinoxaline has a molecular weight of 283.25 g/mol . It has a topological polar surface area of 38.2 Ų and a complexity of 333 . It has no hydrogen bond donors and seven hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Applications
Quinoxalines, including 2-Morpholino-3-(trifluoromethyl)quinoxaline, are important biological agents with several prominent pharmacological effects like antifungal and antibacterial . They have become a crucial component in drugs used to treat infectious diseases .
Antiviral Applications
Quinoxaline derivatives have shown significant antiviral properties. They are being researched for their potential to combat deadly pathogens, including viruses .
Antimicrobial Applications
Quinoxaline compounds have demonstrated antimicrobial activity, making them valuable in the development of new antimicrobial drugs .
Anti-Cancer Applications
2-Morpholino-3-(trifluoromethyl)quinoxaline has shown in vitro tumor activity against three cell line panels comprising of MCF7 (breast), NCI-H 460 (lung), SF-268 (CNS) . This makes it a promising compound for cancer research and treatment.
Anti-Schizophrenia Applications
Quinoxaline derivatives have been used in drugs to treat schizophrenia . This highlights the potential of 2-Morpholino-3-(trifluoromethyl)quinoxaline in psychiatric research.
Anti-AIDS Applications
Quinoxaline compounds have been used in the treatment of AIDS . This suggests that 2-Morpholino-3-(trifluoromethyl)quinoxaline could have potential applications in HIV research and treatment.
Zukünftige Richtungen
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, the future direction in the research of 2-Morpholino-3-(trifluoromethyl)quinoxaline and similar compounds could be focused on their potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)11-12(19-5-7-20-8-6-19)18-10-4-2-1-3-9(10)17-11/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLXLLSRTYGQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-3-(trifluoromethyl)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2369981.png)

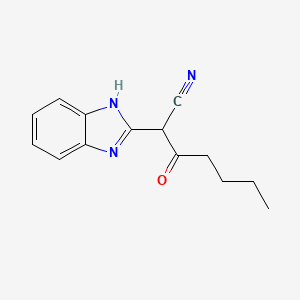
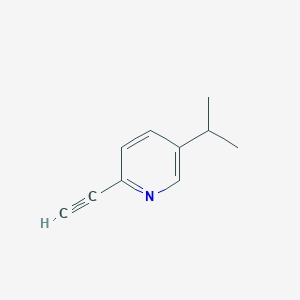
![5-Bromo-2-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369987.png)
![1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)-4-methylpiperidine](/img/structure/B2369988.png)
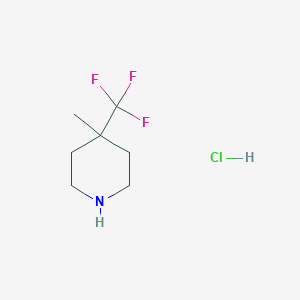


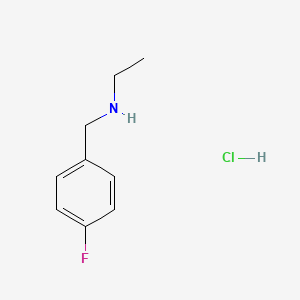
![2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369995.png)
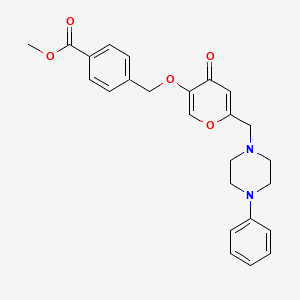
![5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2369997.png)
